molecular formula C7H10N2O2S B031811 4,6-Dimethyl-2-methylsulfonylpyrimidine CAS No. 35144-22-0

4,6-Dimethyl-2-methylsulfonylpyrimidine

Cat. No.: B031811
CAS No.: 35144-22-0
M. Wt: 186.23 g/mol
InChI Key: ZHPSNGCLCHWTRG-UHFFFAOYSA-N
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Description

Corynecin I is a naturally occurring antibiotic compound isolated from the bacterium Corynebacterium hydrocarboclastusCorynecin I exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corynecin I is biosynthesized by Corynebacterium hydrocarboclastus. The biosynthesis involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II, which is then converted into Corynecin I. The acetyl group of Corynecin I is derived from acetate, pyruvate, and alanine .

Industrial Production Methods

Industrial production of Corynecin I involves culturing Corynebacterium hydrocarboclastus in a suitable growth medium. The addition of specific amino acids to the culture can enhance the production of Corynecin I. The compound is then extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Corynecin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Corynecin I has several scientific research applications:

Comparison with Similar Compounds

Corynecin I is similar to other chloramphenicol-like antibiotics, such as:

Corynecin I is unique due to its specific acyl nitrophenylpropylamine structure and its biosynthetic origin from Corynebacterium hydrocarboclastus .

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(2)9-7(8-5)12(3,10)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSNGCLCHWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378242
Record name 4,6-Dimethyl-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-22-0
Record name 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dimethyl-2-(methylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VAF5UF4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,6-Dimethyl-2-methylsulfonylpyrimidine in the synthesis of ambrisentan?

A1: this compound is a key starting material in the synthesis of ambrisentan. The research paper describes an improved method where this compound undergoes a condensation reaction with 2-hydroxy-3-methoxy-3,3-diphenylpropionic ester. This is followed by a one-pot hydrolysis in tetrahydrofuran solvent to yield ambrisentan racemate []. This racemate is then further processed to obtain the desired enantiomer of ambrisentan.

Q2: Are there any alternative methods for synthesizing ambrisentan that don't use this compound?

A2: While the provided research paper focuses on an improved method utilizing this compound [], exploring alternative synthetic routes for ambrisentan is beyond the scope of this specific research. Other publications or patents might provide information on different starting materials and synthetic strategies for ambrisentan.

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